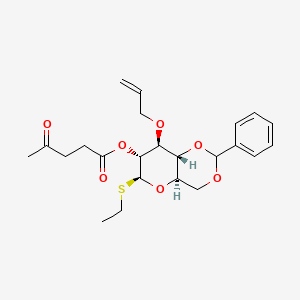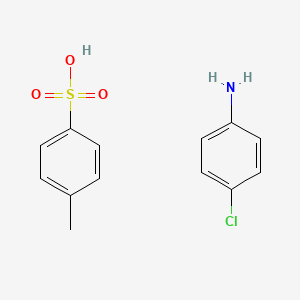
4-chloroaniline;4-methylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloroaniline and 4-methylbenzenesulfonic acid are two distinct organic compounds. 4-Chloroaniline is an organochlorine compound with the formula ClC₆H₄NH₂. It is a pale yellow solid and one of the three isomers of chloroaniline It is a white crystalline solid that is soluble in water and alcohol .
Vorbereitungsmethoden
4-Chloroaniline: is typically prepared by the reduction of 4-nitrochlorobenzene, which is itself prepared by the nitration of chlorobenzene . The reduction can be carried out using various reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
4-Methylbenzenesulfonic acid: is produced by sulfonation of toluene using sulfur trioxide or oleum . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
Analyse Chemischer Reaktionen
4-Chloroaniline: undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form 4-chloronitrobenzene.
Reduction: It can be reduced to form 4-chloroaniline from 4-nitrochlorobenzene.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
4-Methylbenzenesulfonic acid: also participates in various reactions:
Esterification: It can react with alcohols to form esters.
Neutralization: It can be neutralized with bases to form salts.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Chloroaniline: is used in the production of pesticides, drugs, and dyestuffs. It is a precursor to the antimicrobial and bactericide chlorhexidine and is used in the manufacture of pesticides such as pyraclostrobin, anilofos, monolinuron, and chlorphthalim . It also exhibits antimicrobial action against some bacteria and molds .
4-Methylbenzenesulfonic acid: is widely used as a catalyst in organic synthesis, particularly in esterification and polymerization reactions. It is also used in the production of detergents, dyes, and pharmaceuticals .
Wirkmechanismus
The mechanism of action for 4-chloroaniline involves its interaction with microbial cell membranes, leading to disruption of cell function and eventual cell death. It targets various enzymes and proteins within the microbial cells, inhibiting their activity and leading to antimicrobial effects .
4-Methylbenzenesulfonic acid: acts as a strong acid catalyst, facilitating various organic reactions by donating protons to reactants, thereby increasing the rate of reaction. It is particularly effective in reactions requiring acidic conditions .
Vergleich Mit ähnlichen Verbindungen
4-Chloroaniline: can be compared with other chloroaniline isomers such as 2-chloroaniline and 3-chloroaniline. While all three compounds have similar chemical properties, their reactivity and applications can differ based on the position of the chlorine atom on the benzene ring .
4-Methylbenzenesulfonic acid: can be compared with other sulfonic acids such as benzenesulfonic acid and methanesulfonic acid. Its unique combination of a methyl group and a sulfonic acid group makes it particularly useful as a catalyst in organic synthesis .
Eigenschaften
CAS-Nummer |
7255-72-3 |
|---|---|
Molekularformel |
C13H14ClNO3S |
Molekulargewicht |
299.77 g/mol |
IUPAC-Name |
4-chloroaniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H6ClN/c1-6-2-4-7(5-3-6)11(8,9)10;7-5-1-3-6(8)4-2-5/h2-5H,1H3,(H,8,9,10);1-4H,8H2 |
InChI-Schlüssel |
JRBWXPJGGKKIOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=CC=C1N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




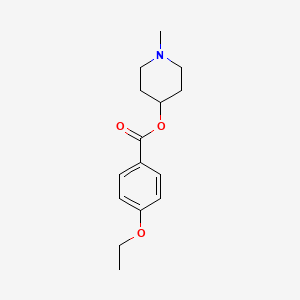


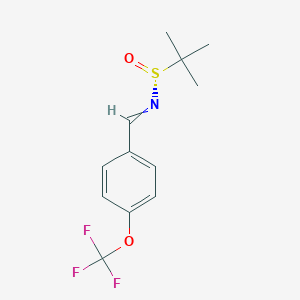

![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)

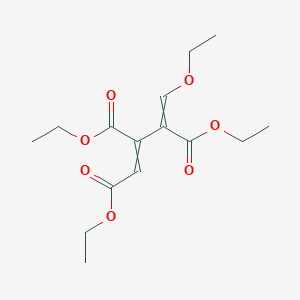
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
